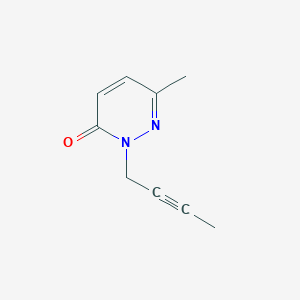
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 41-8543 and is a potent activator of soluble guanylyl cyclase (sGC). It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- 1-(Pyridin-3-yl)but-2-yn-1,4-diol has been investigated for its antimicrobial properties. Researchers have explored its potential as an antibacterial or antifungal agent. Further studies could reveal its mechanism of action and efficacy against specific pathogens .
Antimicrobial Activity
Diabetes Research
Mechanism of Action
Target of Action
A structurally similar compound,(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is known to inhibit Dipeptidyl Peptidase-4 (DPP-4) with superior potency and longer duration of action compared to other DPP-4 inhibitors . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .
Mode of Action
If we consider the similar compound bi 1356, it inhibits dpp-4 activity in vitro with an ic50 of approximately 1 nm . This inhibition is competitive, and the calculated koff rate for BI 1356 is 3.0 × 10 –5 /s .
Biochemical Pathways
The inhibition of dpp-4 by similar compounds like bi 1356 leads to increased levels of incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release . This helps to regulate blood glucose levels.
Pharmacokinetics
For the similar compound bi 1356, fecal excretion is the dominant excretion pathway, accounting for 847% (po) and 582% (iv) of the dose . Renal excretion accounts for 5.4% (p.o.) and 30.8% (i.v.) of the dose . Unchanged BI 1356 is the most abundant radioactive species in all matrices investigated .
Result of Action
The inhibition of dpp-4 by similar compounds leads to increased levels of incretin hormones, enhancing insulin secretion and inhibiting glucagon release . This helps to regulate blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes.
Action Environment
It’s known that impurities in active pharmaceutical ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .
properties
IUPAC Name |
2-but-2-ynyl-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVYQACEQAWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

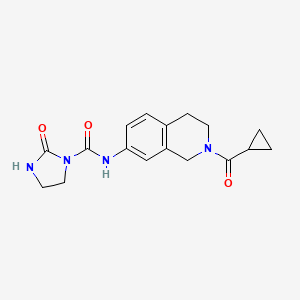
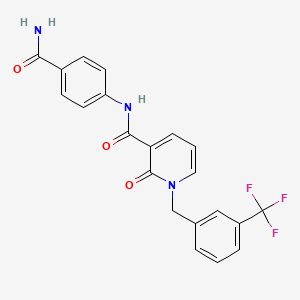
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)
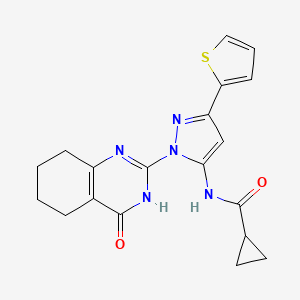
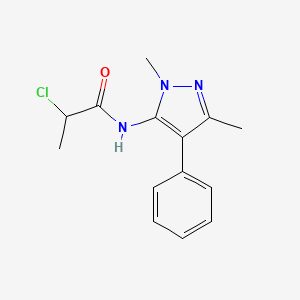
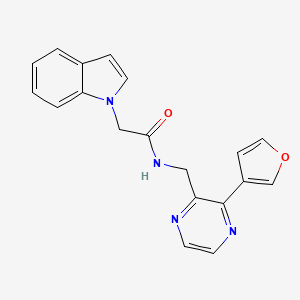
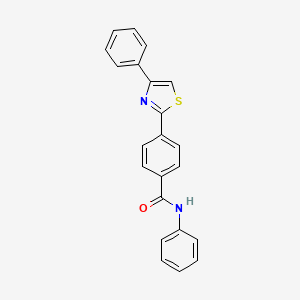

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
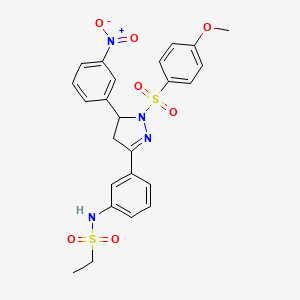
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)

